molecular formula C6H9F2N B595984 1,1-Difluoro-5-azaspiro[2.4]heptane CAS No. 1215166-77-0

1,1-Difluoro-5-azaspiro[2.4]heptane

Cat. No.: B595984
CAS No.: 1215166-77-0
M. Wt: 133.142
InChI Key: AMKKJOJODSUMDI-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-azaspiro[2.4]heptane, also known as this compound, is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.142. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Applications in Drug Discovery : Guérot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro variants. These compounds are significant for drug discovery, being used as building blocks in the synthesis of libraries or individual compounds on a preparative scale (Guérot, Tchitchanov, Knust, & Carreira, 2011).

  • Regioselective Cycloaddition : Molchanov and Tran (2013) demonstrated the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with specific compounds to yield methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, important for chemical synthesis (Molchanov & Tran, 2013).

  • Antibacterial Agents : Kimura et al. (1994) synthesized a series of novel chiral quinolones incorporating 1,1-Difluoro-5-azaspiro[2.4]heptane, which showed potent antibacterial activity against various bacteria. This study is significant for the development of new antibacterial drugs (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

  • Dopamine D3 Receptor Antagonists : A novel series of compounds with high affinity and selectivity at the dopamine D3 receptor, including this compound, was described by Micheli et al. (2016). These compounds have potential applications in neurological and psychiatric disorders (Micheli et al., 2016).

  • Photochemical Studies : Andersson et al. (2017) investigated the photochemically induced rearrangement of certain compounds to form derivatives of this compound, contributing to the understanding of photochemical processes in organic chemistry (Andersson, Gräfenstein, Isobe, Erdélyi, & Sydnes, 2017).

  • Diversity-Oriented Synthesis : Wipf, Stephenson, and Walczak (2004) demonstrated the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, highlighting their relevance in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKKJOJODSUMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669802
Record name 1,1-Difluoro-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215166-77-0
Record name 1,1-Difluoro-5-azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper focuses on the impact of fluorine substitution on proline analogs. How does the structure of 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate compare to proline, and what influence does this have on its conformational preferences?

A1: this compound-6-carboxylate shares the fundamental pyrrolidine ring structure with proline, but it incorporates a unique feature: a difluoromethylene group (CF2) attached to the pyrrolidine ring. This addition creates a spirocyclic system. The study reveals that the presence of this bulky, electronegative difluoromethylene group strongly favors an equatorial orientation relative to the pyrrolidine ring []. This conformational preference directly influences the molecule's properties, including its pKa, lipophilicity, and the kinetics of amide bond rotation, all of which are crucial factors in its potential applications as a proline analog.

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